molecular formula C14H19N3O2 B10955345 methyl 1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10955345
M. Wt: 261.32 g/mol
InChI Key: IDTDEQSLONCTST-UHFFFAOYSA-N
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Description

Methyl 1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic system combining pyrazole and pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dimethylpyrazole with a suitable pyridine derivative in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Catalysts and automated systems may also be employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced pyrazolopyridine derivatives.

    Substitution: Formation of substituted pyrazolopyridine derivatives with various functional groups.

Scientific Research Applications

Methyl 1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, blocking substrate access and thereby inhibiting enzyme activity. Alternatively, it may interact with receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Methyl 1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be compared with other pyrazolopyridine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

methyl 1-butyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C14H19N3O2/c1-5-6-7-17-13-12(10(3)16-17)11(14(18)19-4)8-9(2)15-13/h8H,5-7H2,1-4H3

InChI Key

IDTDEQSLONCTST-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=NC(=CC(=C2C(=N1)C)C(=O)OC)C

Origin of Product

United States

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